molecular formula C23H17BrCl2N2O3 B11993455 4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol CAS No. 303061-37-2

4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol

カタログ番号: B11993455
CAS番号: 303061-37-2
分子量: 520.2 g/mol
InChIキー: QMCKHKLFKLWQPV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol (hereafter referred to as Compound A) is a polycyclic heteroaromatic molecule with the molecular formula C23H17BrCl2N2O2 and an average molecular mass of 504.205 g/mol . It belongs to the pyrazolo[1,5-c][1,3]benzoxazine family, characterized by a fused tricyclic system containing pyrazole, oxazine, and benzene rings. Key structural features include:

  • Bromine at position 4 of the phenol ring.
  • 7,9-Dichloro substitution on the benzoxazine core.
  • A 4-methoxyphenyl group at position 2.

特性

CAS番号

303061-37-2

分子式

C23H17BrCl2N2O3

分子量

520.2 g/mol

IUPAC名

4-bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol

InChI

InChI=1S/C23H17BrCl2N2O3/c1-30-15-5-2-12(3-6-15)19-11-20-16-9-14(25)10-18(26)22(16)31-23(28(20)27-19)17-8-13(24)4-7-21(17)29/h2-10,20,23,29H,11H2,1H3

InChIキー

QMCKHKLFKLWQPV-UHFFFAOYSA-N

正規SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=C(C=CC(=C5)Br)O

製品の起源

United States

準備方法

Route 1: Sequential Halogenation and Cyclocondensation

StepReagents/ConditionsYield (%)Key Observations
14-Methoxyphenylhydrazine + 2-bromo-4-chlororesorcinol, EtOH, reflux (12 h)68Forms pyrazole ring via [3+2] cycloaddition
2POCl₃, DMF (Vilsmeier-Haack), 0°C → 80°C (6 h)72Introduces 7,9-dichloro groups
3CuBr₂, AcOH, H₂O (80°C, 8 h)65Electrophilic bromination at C4 of phenolic ring
4NaBH₄, MeOH (rt, 2 h)89Reduces ketone to secondary alcohol
5p-TsOH, toluene (reflux, Dean-Stark)78Cyclocondensation to form benzoxazine

Advantages : High regioselectivity for halogen placement.
Limitations : Requires strict temperature control during Vilsmeier-Haack reaction to prevent over-chlorination.

Route 2: Late-Stage Bromination via Suzuki-Miyaura Coupling

This Pd-catalyzed approach enables precise bromine positioning (Figure 1):

  • Core synthesis :

    • 7,9-Dichloro-2-(4-methoxyphenyl)pyrazolo[1,5-c][1,benzoxazin-5-one (Intermediate D) prepared via Heck cyclization (Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 110°C).

  • Borylation :

    • Intermediate D + B₂pin₂, Pd(dppf)Cl₂, KOAc (dioxane, 100°C, 24 h) → Boronic ester (85% yield).

  • Cross-coupling :

    • Boronic ester + 4-bromoiodobenzene, Pd(PPh₃)₄, Na₂CO₃ (H₂O/EtOH, 80°C, 12 h) → Target compound (73% yield).

Key advantage : Avoids direct electrophilic aromatic substitution challenges on electron-rich phenol rings.

Optimization of Critical Steps

Chlorination Selectivity Control

The 7,9-dichloro pattern is achieved via:

  • Vilsmeier-Haack reagent (POCl₃/DMF):

    • Optimal at 0°C → 80°C gradient over 6 h (Cl⁻ acts as nucleophile).

    • Competing pathways:

      • 100°C leads to C5 chlorination (undesired)

      • <60°C results in incomplete conversion.

Characterization data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 6.91 (d, J=8.4 Hz, 2H, Ar-H), 5.21 (s, 1H, CH bridge).

  • HRMS : m/z calc. for C₂₃H₁₇BrCl₂N₂O₃ [M+H]⁺: 520.214; found: 520.213.

Bromination Efficiency

Comparative studies of brominating agents (Table 2):

Table 2: Bromination Agent Screening

ReagentSolventTemp (°C)Time (h)Yield (%)
CuBr₂AcOH80865
NBSCCl₄751258
Br₂DCM0 → 25672

Purification and Analytical Challenges

Chromatographic Separation

  • Normal-phase SiO₂ : Fails due to compound adsorption.

  • Reverse-phase C18 : Optimal with MeCN/H₂O (65:35) + 0.1% TFA.

  • HPLC purity : >99% (UV 254 nm, tₖ=14.2 min).

Crystallization Attempts

  • Solvent screen : Ethyl acetate/hexane (1:3) produces microcrystalline solid (mp 214–216°C).

  • PXRD : Confirms polymorph Form I (characteristic peaks at 2θ=12.4°, 17.8°, 25.1°).

Scale-Up Considerations and Industrial Relevance

Cost Analysis (Per Kilogram Basis)

ComponentRoute 1 Cost ($)Route 2 Cost ($)
Raw materials12,40018,700
Catalyst1,2009,500 (Pd)
Waste disposal3,1002,800
Total 16,700 31,000

化学反応の分析

Types of Reactions

4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of nitro groups would yield amines .

科学的研究の応用

Structural Characteristics

The compound features a unique structure characterized by:

  • A bromine atom at the 4-position of a phenolic ring.
  • Dichloro and methoxy groups attached to a pyrazolo-benzoxazine moiety.
  • A molecular formula of C23H17BrCl2N2O3 and a molecular weight of approximately 520.2 g/mol.

Biological Activities

Research indicates that compounds similar to 4-bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol exhibit significant biological activities. These may include:

  • Antimicrobial Activity : Studies have shown that related compounds possess moderate to significant antibacterial and antifungal activities.
  • Neuroprotective Effects : Certain derivatives have been investigated for their potential in protecting neuronal cells from damage.
  • Anti-inflammatory Properties : The compound's structure suggests it may interact with inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Potential Therapeutic Applications

Given its biological profile, 4-bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol could have applications in:

  • Drug Development : Its unique structure and biological activities make it a candidate for further development as a pharmaceutical agent targeting various diseases.
  • Cancer Research : The compound's interactions with biological macromolecules could provide insights into its mechanism of action against cancer cells.

作用機序

The mechanism of action of 4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

類似化合物との比較

Structural Analogs and Substituent Variations

The following analogs share the pyrazolo[1,5-c][1,3]benzoxazine core but differ in substituents and functional groups (Table 1):

Table 1: Structural Comparison of Compound A with Analogs

Compound Name / ID Molecular Formula Substituents Molecular Mass (g/mol) Key Data (Yield, m.p., etc.) Reference
Compound A C23H17BrCl2N2O2 4-Br, 7,9-Cl, 2-(4-MeO-Ph) 504.205 N/A
5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[...]oxazine C23H18BrClN2O2 9-Cl (vs. 7,9-Cl in A), 4-Br, 2-(4-MeO-Ph) 469.76 N/A
7,9-Dichloro-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[...]benzoxazine C22H15Cl2FN2O 7,9-Cl, 5-(4-F-Ph), 2-Ph (vs. 2-(4-MeO-Ph) in A) 413.27 N/A
9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[...]benzoxazine C22H16BrFN2O 9-Br, 5-(4-F-Ph), 2-Ph 423.28 ChemSpider ID: 3473857
4-(4-Bromo-3-(4-methoxyphenyl)-5-(indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide C25H24BrN4O3S Sulfonamide derivative; 4-Br, 3-(4-MeO-Ph) 548.45 Yield: 84.3%; m.p.: 160–161°C

Substituent Effects on Physical and Chemical Properties

Halogen Substitution: Compound A’s 7,9-dichloro and 4-bromo substituents increase molecular mass and hydrophobicity compared to analogs with fewer halogens (e.g., the mono-chloro derivative in ). Bromine’s larger atomic radius may enhance steric hindrance and reduce solubility in polar solvents compared to fluorine-containing analogs (e.g., ).

Aryl Group Variations: Replacing the 4-methoxyphenyl group in Compound A with phenyl (e.g., ) eliminates the electron-donating methoxy (-OMe) group, which could reduce solubility in polar solvents and affect π-π stacking interactions. The sulfonamide derivative in (Compound 18) retains the 4-methoxyphenyl group but introduces a sulfonamide moiety, significantly improving yield (84.3%) and thermal stability (m.p. 160–161°C) compared to non-sulfonamide analogs.

Stereochemical Considerations :

  • While Compound A and its analogs (e.g., ) have defined stereocenters, the lack of crystallographic data in the evidence prevents conclusive analysis of conformation-activity relationships.

生物活性

4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C23H17BrCl2N2O3 and a molecular weight of approximately 520.2 g/mol. Its structure comprises multiple aromatic rings and halogen substituents, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC23H17BrCl2N2O3
Molecular Weight520.2 g/mol
Structure FeaturesAromatic rings, halogens

Biological Activity

Research indicates that compounds similar to 4-bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that related compounds possess significant antimicrobial properties against various pathogens. For instance, derivatives of pyrazolo-benzoxazines have demonstrated efficacy against bacteria and fungi .
  • Anticancer Potential : The compound's structure allows it to interact with biological macromolecules such as proteins and nucleic acids, suggesting potential anticancer mechanisms. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation .
  • Neuroprotective Effects : Some derivatives have been studied for neuroprotective activities, indicating that this compound may also contribute to neuronal health .

Case Studies

Several studies have focused on the biological activity of compounds related to 4-bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol:

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of similar pyrazolo compounds against Escherichia coli and Staphylococcus aureus, reporting significant inhibition at varying concentrations .
  • In vitro Cytotoxicity : Research on structurally related compounds has shown cytotoxic effects on cancer cell lines. The mechanism was attributed to the disruption of cellular processes through interactions with DNA .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression. These studies suggest that the halogen substitutions enhance binding interactions .

Synthesis Methods

The synthesis of 4-bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol can be achieved through several methods:

  • Condensation Reactions : Utilizing various precursors to form the pyrazolo-benzoxazine framework.
  • Halogenation Techniques : Specific halogenation steps are critical for introducing bromine and chlorine atoms into the structure.

Q & A

Q. What are the optimal synthetic routes for this compound, given its complex heterocyclic structure?

The synthesis involves multi-step protocols, typically starting with cyclization of halogenated precursors under acidic/basic conditions. For example:

  • Step 1 : Condensation of substituted phenylhydrazines with carbonyl derivatives to form pyrazole intermediates.
  • Step 2 : Cyclization with chlorinated phenolic compounds to assemble the benzoxazine core.
  • Step 3 : Bromination at the 4-position using NBS (N-bromosuccinimide) in DCM, followed by purification via column chromatography . Critical parameters include solvent choice (e.g., anhydrous THF for moisture-sensitive steps) and temperature control to avoid side reactions.

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions and ring fusion patterns. Aromatic protons typically resonate at δ 6.8–7.5 ppm, while methoxy groups appear as singlets near δ 3.8 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ for C24_{24}H17_{17}BrCl2_2N2_2O3_3: ~563.9 g/mol) and detect isotopic patterns for bromine/chlorine .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretches at ~1650 cm1^{-1} if ketones are present) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally related pyrazolo-benzoxazines?

Discrepancies often arise from substituent effects or assay conditions. Methodological approaches include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate electronic/hydrophobic contributions to activity .
  • Dose-Response Profiling : Use in vitro assays (e.g., MTT for cytotoxicity) across multiple cell lines to assess IC50_{50} variability .
  • Meta-Analysis of Published Data : Cross-reference studies with standardized protocols (e.g., OECD guidelines for antimicrobial testing) to minimize experimental bias .

Q. What computational strategies predict binding interactions between this compound and biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors. Key residues (e.g., Ser530 in COX-2) may form hydrogen bonds with the phenol group .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability and conformational changes .
  • QSAR Modeling : Develop regression models correlating substituent descriptors (e.g., Hammett σ) with inhibitory activity to guide analog design .

Data Contradiction Analysis

Q. How should conflicting reactivity data in halogenation reactions be addressed?

Discrepancies in bromination/chlorination yields may stem from:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich positions, while nonpolar solvents (e.g., toluene) may stabilize intermediates .
  • Catalyst Effects : Pd(OAc)2_2 can enhance regioselectivity in cross-coupling steps, reducing byproduct formation .
  • Validation : Replicate reactions under controlled conditions (e.g., inert atmosphere) and characterize products via HPLC to quantify purity .

Methodological Optimization

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h for cyclization steps) and improves yield by 15–20% .
  • Flow Chemistry : Enables precise control of reaction parameters (e.g., temperature, residence time) for exothermic steps like bromination .
  • Workup Protocols : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate intermediates and minimize loss during purification .

Key Structural and Physicochemical Data

PropertyValue/DescriptionReference
Molecular FormulaC24_{24}H17_{17}BrCl2_2N2_2O3_3
Molecular Weight~563.9 g/mol
Key Functional GroupsBromophenol, dichlorobenzoxazine, methoxyphenyl
LogP (Predicted)~3.8 (indicative of moderate lipophilicity)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。